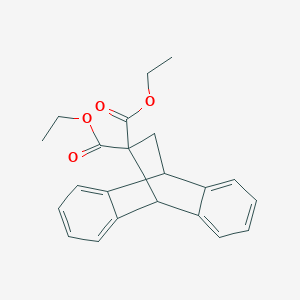

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge that connects the 9 and 10 positions of the anthracene ring system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate typically involves the reaction of anthracene with ethyl diazoacetate in the presence of a catalyst . The reaction proceeds through a cycloaddition mechanism, forming the ethano bridge and resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.

Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.

Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Applications De Recherche Scientifique

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate has several scientific research applications:

Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

Supramolecular Chemistry: The compound serves as a host molecule in host-guest chemistry, facilitating the study of molecular recognition and self-assembly processes.

Material Science:

Mécanisme D'action

The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Uniqueness

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is unique due to its ethano bridge, which imparts rigidity to the molecule and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and supramolecular chemistry .

Activité Biologique

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate (CAS Number: 116279-89-1) is an organic compound with notable biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- Structure : The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry .

This compound exhibits its biological activity primarily through:

- Non-Covalent Interactions : The compound interacts with molecular targets via hydrogen bonding, π-π stacking, and van der Waals forces.

- Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have highlighted the potential of diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives in cancer treatment:

-

Chronic Lymphocytic Leukemia (CLL) :

- A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative effects in CLL cell lines. Compounds demonstrated IC50 values of less than 10 µM in poor-prognosis CLL cells .

- The most potent compounds exhibited significant reductions in cell viability compared to standard treatments like fludarabine phosphate.

- Mechanism of Action :

Comparative Studies

A comparative analysis was conducted on diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives alongside other similar compounds:

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Diethyl 9,10-dihydro-9,10-ethanoanthracene | <10 | CLL | Induction of apoptosis via ROS |

| Dimethyl 9,10-dihydro-9,10-ethanoanthracene | >20 | Breast Cancer | Cell cycle arrest |

| Ethanoanthracene derivatives | <15 | Burkitt's Lymphoma | Apoptotic pathway activation |

Study on Antiproliferative Effects

In a pivotal study published in "Nature" journals, researchers synthesized a range of ethanoanthracene compounds and tested them against various cancer cell lines. The study found that the diethyl derivative exhibited superior potency compared to its dimethyl counterpart. The results indicated a clear correlation between structural modifications and biological activity .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the ethano bridge significantly influenced the compound's ability to inhibit cancer cell growth. For example:

- Nitrovinyl Substituents : Enhanced anticancer activity due to increased electron-withdrawing effects.

- Alkyl Chain Variations : Altered solubility and bioavailability profiles.

Applications in Material Science

Beyond its biological implications, diethyl 9,10-dihydro-9,10-ethanoanthracene is utilized in:

Propriétés

IUPAC Name |

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSXUDEAJOMAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392934 |

Source

|

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116279-89-1 |

Source

|

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.